molecular formula C9H13NO3 B11911621 Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate

Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11911621
M. Wt: 183.20 g/mol
InChI Key: LJIMLNOWTBHMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom This particular compound features a methyl ester group at the 2-position and a 3-hydroxypropyl group at the 4-position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the 3-Hydroxypropyl Group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group (e.g., a halide) on a 3-hydroxypropyl precursor reacts with the pyrrole ring.

    Esterification: The carboxyl group at the 2-position of the pyrrole ring can be esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The hydroxyl group in the 3-hydroxypropyl side chain can undergo oxidation to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles in the presence of a suitable catalyst.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Electrophiles like halogens or alkyl groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

    Reduction: Formation of a primary alcohol from the ester group.

    Substitution: Various substituted pyrroles depending on the electrophile used.

Scientific Research Applications

Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Methyl 4-(2-hydroxyethyl)-1H-pyrrole-2-carboxylate
  • Methyl 4-(3-hydroxypropyl)-1H-pyrrole-3-carboxylate
  • Ethyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate

Uniqueness: Methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate is unique due to the specific positioning of the hydroxypropyl and ester groups, which can influence its reactivity and interactions. This structural uniqueness can lead to different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

methyl 4-(3-hydroxypropyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C9H13NO3/c1-13-9(12)8-5-7(6-10-8)3-2-4-11/h5-6,10-11H,2-4H2,1H3

InChI Key

LJIMLNOWTBHMLY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN1)CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.